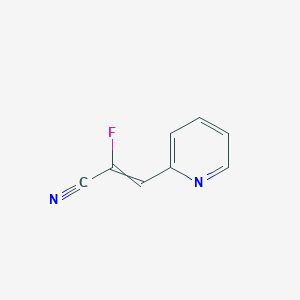![molecular formula C21H25NO4 B15287936 2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzo[c][1]benzoxepin-2-yl]acetic acid](/img/structure/B15287936.png)
2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzo[c][1]benzoxepin-2-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzocbenzoxepin-2-yl]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzocbenzoxepin core, a dimethylamino propyl side chain, and an acetic acid moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzocbenzoxepin-2-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
- Formation of the benzocbenzoxepin core : This step involves the cyclization of appropriate aromatic precursors under acidic or basic conditions.
- Introduction of the dimethylamino propyl side chain : This is achieved through nucleophilic substitution reactions, where a suitable leaving group is replaced by the dimethylamino propyl group.
- Hydroxylation : The introduction of the hydroxyl group at the 11th position can be accomplished using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
- Acetylation : The final step involves the introduction of the acetic acid moiety through esterification or amidation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzocbenzoxepin-2-yl]acetic acid can undergo various chemical reactions, including:
- Oxidation : The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction : The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution : The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
- Oxidizing agents : Potassium permanganate, chromium trioxide, hydrogen peroxide.
- Reducing agents : Lithium aluminum hydride, sodium borohydride.
- Nucleophiles : Halides, amines, thiols.
- Oxidation : Ketones, carboxylic acids.
- Reduction : Alcohols, amines.
- Substitution : Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzocbenzoxepin-2-yl]acetic acid has a wide range of applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
- Biology : Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
- Medicine : Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
- Industry : Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzocbenzoxepin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
- Binding to receptors : It may interact with specific receptors on the cell surface or within the cell, modulating their activity.
- Enzyme inhibition : It may inhibit the activity of certain enzymes, affecting various biochemical pathways.
- Signal transduction : It may influence signal transduction pathways, leading to changes in cellular responses.
Eigenschaften
Molekularformel |
C21H25NO4 |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzo[c][1]benzoxepin-2-yl]acetic acid |
InChI |
InChI=1S/C21H25NO4/c1-22(2)11-5-10-21(25)17-7-4-3-6-16(17)14-26-19-9-8-15(12-18(19)21)13-20(23)24/h3-4,6-9,12,25H,5,10-11,13-14H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
UUFGLFHAUFBCQT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCC1(C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B15287856.png)
![dimethyl (3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B15287858.png)












